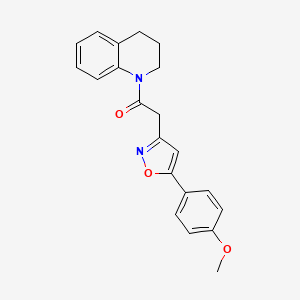

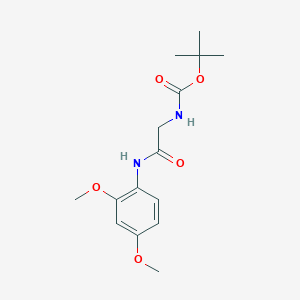

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Synthesis and Biological Evaluation

Cytotoxic Activity and Fluorescence Properties : Research by Kadrić et al. (2014) focused on the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, designed based on structure–activity relationship studies of similar cytotoxic derivatives. These compounds were evaluated for their cytotoxic activity against various cancer cell lines and exhibited notable fluorescence properties, suggesting potential for bioimaging applications alongside therapeutic uses (Kadrić et al., 2014).

Antituberculosis and Cytotoxicity Studies : Another study conducted by Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives and screened them for in vitro antituberculosis activity. Among the tested compounds, two showed significant activity against Mycobacterium tuberculosis H37Rv (MTB), with minimal cytotoxic effects on mouse fibroblast cell lines, highlighting a balance between efficacy and safety (Chitra et al., 2011).

Antimicrobial Activities : Joshi et al. (2011) reported the synthesis of novel oxadiazole derivatives containing the quinoline moiety and evaluated their antibacterial activities against various strains. Some compounds demonstrated potential as antimicrobial agents, showcasing the diverse therapeutic applications of these derivatives (Joshi et al., 2011).

Physicochemical and Mechanistic Insights

Structure-Activity Relationships : The work by Chimichi et al. (2007) on the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine under various conditions provides insights into regioselectivity and potential pathways for synthesizing isoxazole derivatives. This study contributes to the understanding of structure-activity relationships and the optimization of synthesis methods for targeted applications (Chimichi et al., 2007).

Chemoselective Synthesis : Chebanov et al. (2008) described regio- and chemoselective multicomponent synthesis methods for pyrazoloquinolinones and other derivatives. The ability to control the outcome of these syntheses through reaction conditions highlights the versatility of these compounds for various scientific applications (Chebanov et al., 2008).

特性

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-25-18-10-8-16(9-11-18)20-13-17(22-26-20)14-21(24)23-12-4-6-15-5-2-3-7-19(15)23/h2-3,5,7-11,13H,4,6,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNFYTAUQIVYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2868000.png)

![6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2868002.png)

![(E)-N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2868007.png)

![Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate](/img/structure/B2868008.png)

![N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2868015.png)

![N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2868018.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2868021.png)

![1,3-Dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868023.png)